molecular formula C21H23N3O B2977041 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone CAS No. 1206996-04-4

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone

Cat. No.: B2977041
CAS No.: 1206996-04-4
M. Wt: 333.435
InChI Key: GFTMGEUOKVTVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a synthetic compound featuring a central ethanone linker connecting a 1H-indole moiety and a 4-(m-tolyl)piperazine group. The m-tolyl substituent (3-methylphenyl) on the piperazine ring distinguishes it from other analogs.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-17-5-4-7-19(15-17)22-11-13-23(14-12-22)21(25)16-24-10-9-18-6-2-3-8-20(18)24/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMGEUOKVTVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole and piperazine moieties are then coupled together using a suitable linker, such as an ethanone group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter systems. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The following table highlights key structural analogs and their biological activities:

Compound Name Piperazine Substituent Indole/Other Modifications Bioactivity Highlights Reference
Target Compound 4-(m-Tolyl) 1H-Indol-1-yl Not explicitly reported
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone 4-(2-Methoxyphenyl) Biphenyl-4-yl Antipsychotic (anti-dopaminergic, anti-serotonergic), low catalepsy induction
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone 4-Allyl 1-Aryl-tetrazol-5-yl Antimicrobial (comparable to standard drugs)
2-(4-(Pyridin-2-yl)piperazin-1-yl)-1-(1-tosyl-indol-3-yl)ethanone 4-(Pyridin-2-yl) 1-Tosyl-1H-indol-3-yl 5-HT6 receptor antagonism
1-(4-Benzhydrylpiperazin-1-yl)-2-(5-methyl-1H-indol-3-yl)ethanone 4-Benzhydryl 5-Methyl-1H-indol-3-yl Structural data only

Key Observations :

  • Bulky substituents (e.g., benzhydryl) may improve blood-brain barrier penetration but reduce metabolic stability .
  • Indole Modifications :
    • Sulfonyl groups (e.g., tosyl) on indole improve receptor selectivity (e.g., 5-HT6 antagonism) .
    • Tetrazole replacements (as in ) shift activity toward antimicrobial effects .

Computational and QSAR Insights

  • QSAR Models : For biphenyl-piperazine analogs, electron affinity (EA) and brain/blood partition coefficient (QPlogBB) correlate with anti-dopaminergic activity. Substituents with electron-withdrawing groups (e.g., Cl, CF3) enhance receptor binding .
  • Docking Studies : Methoxy and dichlorophenyl groups on piperazine optimize interactions with dopamine D2 receptor homology models . The m-tolyl group’s methyl substituent may similarly enhance hydrophobic interactions.

Antimicrobial vs. Neurological Activity Trends

Compound Class Target Activity Key Substituents Potency (Example)
Piperazine-tetrazole hybrids Antimicrobial Allyl, halogenated aryl groups MIC: 2–8 µg/mL (vs. Staphylococcus)
Piperazine-biphenyl hybrids Antipsychotic 2-Methoxyphenyl, 2,3-dichlorophenyl ED50: 1–5 mg/kg (rodent models)
Piperazine-indole hybrids 5-HT6 antagonism Tosyl, pyridinyl groups IC50: <100 nM

Implications for Target Compound :

  • The m-tolyl group’s moderate hydrophobicity may position the compound between antimicrobial and neurological activities, depending on indole modifications.

Biological Activity

2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperazine ring through an ethanone group. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Neuroprotective Effects : Analogous compounds have shown efficacy against neurotoxicity, particularly in models of cerebral ischemia .
  • Antimicrobial Properties : Piperazine derivatives are known for their antibacterial activity, which may extend to this compound .
  • Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit human acetylcholinesterase, a target for Alzheimer's disease therapies .

The mechanisms through which 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone exerts its effects may include:

  • Receptor Modulation : The indole and piperazine moieties may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurodegenerative processes.

Case Studies

  • Neurotoxicity in PC12 Cells : A study demonstrated that related compounds effectively reduced glutamine-induced neurotoxicity in PC12 cell lines, suggesting potential neuroprotective properties .
  • Acute Cerebral Ischemia : In vivo studies indicated that certain analogs significantly prolonged survival times in mice subjected to acute cerebral ischemia, highlighting their protective effects on brain tissue .

Data Table of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
Neuroprotective1-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2-(2-methylphenoxy)ethanoneReduced neurotoxicity in PC12 cells
AntimicrobialVarious Piperazine DerivativesInhibition of bacterial growth
Enzyme InhibitionPiperazine DerivativesInhibition of acetylcholinesterase

Q & A

Q. What are the common synthetic routes for 2-(1H-indol-1-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group modifications. Key steps include:

  • Amide bond formation : Reacting indole derivatives with activated carbonyl intermediates.
  • Piperazine ring functionalization : Introducing the m-tolyl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Purification : Column chromatography or recrystallization to isolate intermediates.

Q. Critical Conditions :

ParameterOptimal Range/ReagentsImpact on Yield
CatalystPd/C, Ni catalystsEnhances coupling efficiency
SolventMethanol, DMFSolubility of intermediates
Temperature60–100°C (reflux)Accelerates reaction kinetics
Reducing AgentsNaBH4, LiAlH4 (for nitro/keto groups)Selective reduction

Methodological Tip : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry of the indole and piperazine precursors to minimize by-products .

Q. How can X-ray crystallography determine the molecular structure of this compound, and what software tools are recommended for data refinement?

Answer: X-ray crystallography involves:

Crystal Growth : Use vapor diffusion or slow evaporation to obtain single crystals.

Data Collection : Synchrotron radiation or in-house diffractometers (e.g., Bruker D8) for high-resolution data.

Structure Solution : Implement direct methods (e.g., SHELXD) or Patterson-based approaches .

Refinement : SHELXL for small-molecule refinement; CCP4 suite for macromolecular applications .

Q. Software Comparison :

ToolApplicationStrength
SHELXSmall-molecule refinementHigh precision, robust for twinned data
CCP4Phase determination, density fittingIntegrates multiple algorithms
Olex2Visualization/model buildingUser-friendly interface

Data Example (from analogous compounds):

  • Triclinic system (P1 space group) with unit cell parameters:
    • a = 6.13 Å, b = 8.86 Å, c = 17.03 Å .
  • Validate geometry using Mogul/Platon for bond length/angle outliers .

Advanced Research Questions

Q. When encountering discrepancies in pharmacological activity data, what analytical strategies resolve contradictions?

Answer: Contradictions may arise from:

  • Receptor binding assays : Variability in assay conditions (e.g., pH, temperature).
  • Metabolic instability : Use LC-MS/MS to assess compound stability in biological matrices .
  • Off-target effects : Employ kinome-wide profiling or computational docking (AutoDock Vina) to identify unintended targets .

Case Study : Dual H1/H4 receptor ligands (e.g., indole-piperazine derivatives) showed conflicting binding affinities due to protonation state differences. Adjusting buffer pH to physiological conditions resolved discrepancies .

Q. Validation Steps :

Replicate assays under standardized conditions.

Cross-validate using orthogonal techniques (e.g., SPR vs. radioligand binding).

Perform molecular dynamics simulations to assess binding pose consistency .

Q. What challenges arise in purifying intermediates during multi-step synthesis, and how can chromatographic techniques be optimized?

Answer: Challenges :

  • Similar Polarity : Intermediates with overlapping Rf values on TLC.
  • Acid/Base Sensitivity : Degradation during silica gel chromatography.

Q. Solutions :

  • Gradient Elution : Use hexane/ethyl acetate or DCM/methanol gradients for better separation.
  • Ion-Exchange Chromatography : For charged intermediates (e.g., protonated piperazine derivatives).
  • HPLC Prep : Reverse-phase C18 columns with acetonitrile/water for polar compounds .

Example :
In the synthesis of 1-{4-[2-(3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone, a silica gel column with 5% triethylamine in DCM prevented decomposition of the bicyclic amine intermediate .

Q. Table: Solvent Systems for Common Intermediates

Intermediate TypeRecommended Solvent System
Neutral piperazinesHexane:EtOAc (3:1 → 1:2)
Charged aminesDCM:MeOH:NH4OH (90:9:1)
Aromatic indolesToluene:EtOAc (4:1)

Q. How can computational methods predict the biological activity of this compound, and what validation experiments are essential?

Answer: Computational Workflow :

Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., GPCRs, kinases) .

Docking Studies : AutoDock or Glide to model binding poses in receptor active sites.

ADME Modeling : pkCSM or ADMETLab to estimate bioavailability/toxicity.

Q. Validation Experiments :

  • In vitro Binding Assays : Radioligand displacement for hypothesized targets.
  • Functional Assays : cAMP/GTPγS for GPCR activity .
  • Metabolic Stability : Microsomal incubation + LC-MS quantification .

Case Study : A structurally similar compound, (5-chloro-1H-indol-2-yl)(piperazin-1-yl)methanone, showed predicted serotonin receptor affinity. Experimental validation confirmed 5-HT2A antagonism (IC50 = 120 nM) .

Q. What strategies mitigate crystallographic disorder in structural studies of this compound?

Answer: Disorder often arises from flexible piperazine/indole moieties. Mitigation strategies include:

  • Low-Temperature Data Collection : 100 K to reduce thermal motion.
  • Twinned Refinement : SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Occupancy Refinement : Partially occupy disordered atoms (e.g., m-tolyl rotamers) .

Example : A triclinic crystal of a related compound exhibited disorder in the piperazine ring. Restraints on bond lengths/angles and TLS refinement improved the model (R-factor drop from 0.12 to 0.08) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.